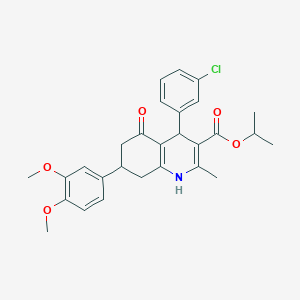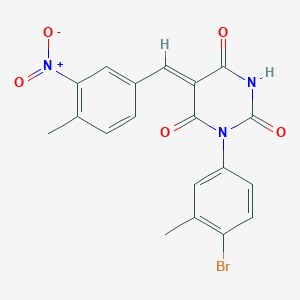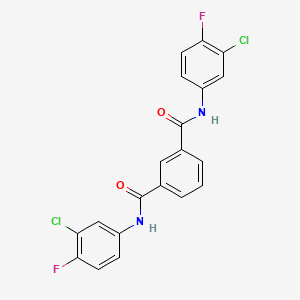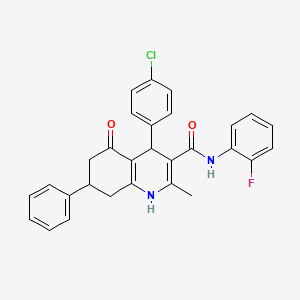![molecular formula C24H23N3O3S B11639388 2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11639388.png)
2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[3-ciano-4-(furan-2-il)-5-oxo-1,4,5,6,7,8-hexahidroquinolin-2-il]sulfanil}-N-(2,6-dimetilfenil)acetamida es un compuesto orgánico complejo que presenta un núcleo de quinolina, un anillo de furano y un grupo sulfanyl
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-{[3-ciano-4-(furan-2-il)-5-oxo-1,4,5,6,7,8-hexahidroquinolin-2-il]sulfanil}-N-(2,6-dimetilfenil)acetamida típicamente implica un proceso de varios pasos. Un método común incluye la condensación de furfural con 2-cianoetanotioamida, seguida de ciclización y modificaciones posteriores del grupo funcional . Las condiciones de reacción a menudo requieren el uso de disolventes orgánicos como etanol o dimetilformamida (DMF) y pueden implicar calentamiento bajo reflujo .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto no están bien documentados, pero probablemente implicarían ampliar los procedimientos de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción para obtener mayores rendimientos y pureza, así como garantizar que el proceso sea rentable y ecológico.
Análisis De Reacciones Químicas
Tipos de reacciones
2-{[3-ciano-4-(furan-2-il)-5-oxo-1,4,5,6,7,8-hexahidroquinolin-2-il]sulfanil}-N-(2,6-dimetilfenil)acetamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para introducir grupos funcionales adicionales o para modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para alterar el estado de oxidación del compuesto, lo que podría modificar su actividad biológica.
Sustitución: Las reacciones de sustitución nucleofílica pueden introducir diferentes sustituyentes, alterando las propiedades del compuesto.
Reactivos y condiciones comunes
Los reactivos comunes para estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como aminas o tioles. Las condiciones de reacción varían, pero a menudo implican temperaturas controladas y el uso de atmósferas inertes para evitar reacciones secundarias no deseadas .
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación podría producir un derivado de sulfóxido o sulfona, mientras que las reacciones de sustitución podrían introducir nuevos grupos funcionales en las fracciones sulfanyl o furano.
Aplicaciones Científicas De Investigación
Química: Se puede utilizar como un bloque de construcción para sintetizar moléculas más complejas.
Biología: Sus características estructurales lo convierten en un candidato para estudiar interacciones enzimáticas y unión a receptores.
Mecanismo De Acción
El mecanismo de acción para 2-{[3-ciano-4-(furan-2-il)-5-oxo-1,4,5,6,7,8-hexahidroquinolin-2-il]sulfanil}-N-(2,6-dimetilfenil)acetamida no se comprende completamente. se cree que interactúa con objetivos moleculares específicos como enzimas o receptores, potencialmente inhibiendo su actividad. Esta interacción podría implicar la unión al sitio activo o a los sitios alostéricos, modulando así la vía biológica .
Comparación Con Compuestos Similares
Compuestos similares
- N-(3-Ciano-4,5,6,7-tetrahidrobenzotiofen-2-il)-2-[[5-[(1,5-dimetil-3-oxo-2-fenilpirazol-4-il)amino]-1,3,4-tiadiazol-2-il]sulfanil]acetamida
- 2-{[3-Ciano-4-(4-etoxi-3-metoxifenil)-6-fenil-2-piridinil]sulfanil}-N-(2,6-dimetilfenil)acetamida
Singularidad
Lo que distingue a 2-{[3-ciano-4-(furan-2-il)-5-oxo-1,4,5,6,7,8-hexahidroquinolin-2-il]sulfanil}-N-(2,6-dimetilfenil)acetamida es su combinación única de un núcleo de quinolina con un anillo de furano y un grupo sulfanyl. Esta disposición estructural proporciona un conjunto distintivo de propiedades químicas y biológicas, lo que la convierte en un compuesto valioso para futuras investigaciones y desarrollo.
Propiedades
Fórmula molecular |
C24H23N3O3S |
|---|---|
Peso molecular |
433.5 g/mol |
Nombre IUPAC |
2-[[3-cyano-4-(furan-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C24H23N3O3S/c1-14-6-3-7-15(2)23(14)27-20(29)13-31-24-16(12-25)21(19-10-5-11-30-19)22-17(26-24)8-4-9-18(22)28/h3,5-7,10-11,21,26H,4,8-9,13H2,1-2H3,(H,27,29) |
Clave InChI |
CERLLHAQDHXPTC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CO4)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(2,4-Dichlorophenyl)-5-phenyl-3,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11639306.png)


![(4E)-4-[4-(dimethylamino)benzylidene]-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11639319.png)

![3-methyl-5-[(3-methylbutoxy)methyl]-4,5-dihydro-1H-furo[2,3-c]pyrazole-1-carbothioamide](/img/structure/B11639339.png)
![2-[4-({4-[3-(diethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)phenoxy]-N-methylacetamide](/img/structure/B11639342.png)
![2-Amino-4-[5-ethyl-2-(ethylsulfanyl)-3-thienyl]-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11639348.png)


![(5Z)-5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylidene}-1-(furan-2-ylmethyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11639371.png)
![4-[(4Z)-4-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B11639377.png)
![1-[(4-Chlorophenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine](/img/structure/B11639380.png)

